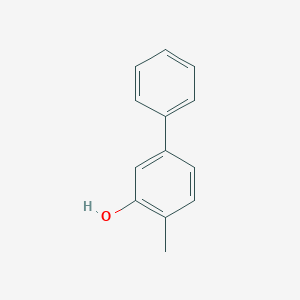

2-Methyl-5-phenylphenol

Overview

Description

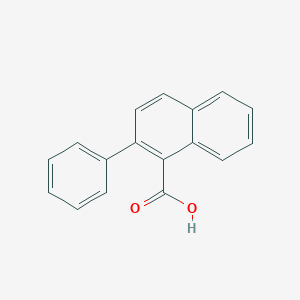

2-Methyl-5-phenylphenol is a chemical compound with the molecular formula C13H12O . It has a molecular weight of 184.24 . The IUPAC name for this compound is 4-methyl [1,1’-biphenyl]-3-ol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 . This indicates that the compound consists of a phenyl group attached to a methylphenol group.Scientific Research Applications

Anticancer Activity

- Schiff bases derived from similar phenolic compounds have been studied for their anticancer properties. These compounds have shown significant cytotoxicity against cancer cell lines, suggesting potential as anticancer drugs (Uddin et al., 2020).

DNA Interaction and Biological Activity

- Studies on platinum(II) complexes incorporating methylated derivatives of phenanthroline, which is structurally similar to 2-Methyl-5-phenylphenol, demonstrate their interaction with DNA and subsequent biological activity. This research contributes to the understanding of molecular structure-biological activity relationships (Brodie et al., 2004).

Anti-inflammatory Activities

- Research on new phenolic compounds from the leaves of Eucommia ulmoides Oliv. has revealed their anti-inflammatory effects. These findings enhance the chemical knowledge of this plant and provide a basis for further research into its health benefits (Ren et al., 2021).

Antimicrobial Studies

- Novel azo-azomethine dyes, related to phenolic compounds, have been synthesized and evaluated for their antimicrobial properties. These studies provide insights into the potential use of such compounds in combatting bacterial infections (Kose et al., 2013).

Environmental Monitoring

- Voltammetric sensors using 2-phenylphenol as a water pollutant indicator have been developed. This research contributes to environmental monitoring and the detection of contaminants in water sources (Karimi-Maleh et al., 2019).

Prototropy and Radical Scavenging Activity

- Investigations into Schiff bases related to this compound have focused on their prototropy and radical scavenging activities. Such studies are important for exploring the potential use of these compounds in pharmaceutical and food industries (Kaştaş et al., 2017).

Electrochemical Sensing

- Electropolymerization studies of phenylphenol isomers have been conducted for the development of sensors to detect phenols in organic media. This research is significant for analytical applications in various fields (Kiss et al., 2022).

Mechanism of Action

Target of Action

Phenolic compounds, in general, are known to interact with a variety of biological targets, including enzymes and cell membranes, due to their antioxidant properties .

Mode of Action

It is known that phenolic compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with biological targets .

Biochemical Pathways

Phenolic compounds are known to be involved in various metabolic processes . They can undergo biotransformation, which involves modifications such as methylation, glucuronidation, and sulfation . These transformations can affect the compound’s bioavailability and its interactions with biological targets .

Pharmacokinetics

Phenolic compounds are generally known to have variable bioavailability due to factors such as their chemical structure, the presence of glycosides, and the individual’s metabolic capacity .

Result of Action

Phenolic compounds are known for their antioxidant properties, which can protect cells from oxidative stress . They can also interact with various enzymes and receptors, potentially influencing cellular signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-5-phenylphenol. For instance, the compound’s stability and activity can be affected by factors such as pH, temperature, and the presence of other substances . Furthermore, the compound’s bioavailability and metabolism can be influenced by individual factors, such as the person’s diet and metabolic capacity .

Biochemical Analysis

Biochemical Properties

Phenolic compounds, including 2-Methyl-5-phenylphenol, are known to interact with various enzymes, proteins, and other biomolecules. They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Molecular Mechanism

Phenolic compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Phenolic compounds are the secondary metabolites of plants which constitute an important group, i.e., phenylpropanoids . These compounds possess an aromatic ring and various OH groups which are linked to it . More than 8000 different phenolic compounds have been identified .

Properties

IUPAC Name |

2-methyl-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPGYRYSLXORFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634697 | |

| Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105902-32-7 | |

| Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)

![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)